molecular formula C10H9F2N B13606704 2-(3,5-Difluorophenyl)-2-methylpropanenitrile

2-(3,5-Difluorophenyl)-2-methylpropanenitrile

Cat. No.: B13606704
M. Wt: 181.18 g/mol
InChI Key: JKBHAHDMAXYOFM-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of a nitrile group attached to a 2-methylpropanenitrile backbone, with two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile can be achieved through several methods. One common approach involves the reaction of 3,5-difluorobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high throughput and consistent quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,5-Difluorophenyl)-2-methylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)-2-methylpropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)propionic acid: Shares the difluorophenyl group but differs in the presence of a carboxylic acid group instead of a nitrile group.

    1-(3,5-Difluorophenyl)-2-propanone: Contains a ketone group instead of a nitrile group.

Uniqueness

2-(3,5-Difluorophenyl)-2-methylpropanenitrile is unique due to its specific combination of a nitrile group and difluorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H9F2N

Molecular Weight

181.18 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-2-methylpropanenitrile

InChI

InChI=1S/C10H9F2N/c1-10(2,6-13)7-3-8(11)5-9(12)4-7/h3-5H,1-2H3

InChI Key

JKBHAHDMAXYOFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)F)F

Origin of Product

United States

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